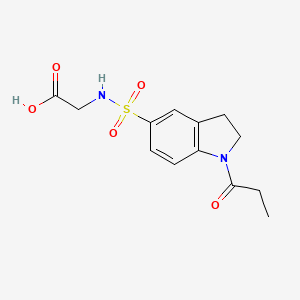

2-(1-Propionylindoline-5-sulfonamido)acetic acid

Description

2-(1-Propionylindoline-5-sulfonamido)acetic acid is a complex organic compound with the molecular formula C13H16N2O5S . This compound is notable for its unique structure, which includes an indole ring, a sulfonyl group, and an amino acid moiety.

Properties

IUPAC Name |

2-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-2-12(16)15-6-5-9-7-10(3-4-11(9)15)21(19,20)14-8-13(17)18/h3-4,7,14H,2,5-6,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFWGMGTHOHGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propionylindoline-5-sulfonamido)acetic acid typically involves multiple steps, starting with the preparation of the indole ring. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The sulfonyl group is then introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine . Finally, the amino acid moiety is attached through an amidation reaction, where the sulfonyl-indole intermediate reacts with glycine or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of 2-(1-Propionylindoline-5-sulfonamido)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, which can enhance reaction efficiency and yield . Additionally, industrial processes may employ automated systems for precise control of reaction conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Propionylindoline-5-sulfonamido)acetic acid undergoes various chemical reactions, including:

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Indole-2,3-diones.

Reduction: Alcohol derivatives of the propionyl moiety.

Substitution: Amino or thiol derivatives of the sulfonyl group.

Scientific Research Applications

2-(1-Propionylindoline-5-sulfonamido)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Propionylindoline-5-sulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity . The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their function . Additionally, the amino acid moiety can facilitate the compound’s uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

4-Iodobenzoic acid: Contains a benzoic acid moiety and an iodine substituent.

Palladium(II) acetate: A metal-organic compound used as a catalyst in organic synthesis.

1-propionyl-2-ethylpiperidine: A piperidine derivative with a propionyl group.

Uniqueness

2-(1-Propionylindoline-5-sulfonamido)acetic acid is unique due to its combination of an indole ring, sulfonyl group, and amino acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

2-(1-Propionylindoline-5-sulfonamido)acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various medical conditions. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline structure with a propionyl group and a sulfonamide moiety, which are known to influence its biological interactions. The presence of these functional groups may enhance its solubility and binding affinity to biological targets.

The biological activity of 2-(1-Propionylindoline-5-sulfonamido)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. It has been suggested that the compound may modulate pathways involved in inflammatory responses and pain perception.

Key Mechanisms Include:

- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes that play roles in inflammation.

- Receptor Modulation : Potential binding to receptors involved in pain signaling pathways.

Biological Activity

Research indicates that 2-(1-Propionylindoline-5-sulfonamido)acetic acid exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro.

- Analgesic Properties : Preliminary data suggest it may provide pain relief comparable to established analgesics.

- Antimicrobial Activity : Some investigations point towards potential antimicrobial effects, although further studies are needed to confirm this.

Data Tables

The following table summarizes key biological activities and their corresponding experimental findings:

| Biological Activity | Experimental Model | Findings |

|---|---|---|

| Anti-inflammatory | In vitro cell cultures | Significant reduction in cytokine levels |

| Analgesic | Animal pain models | Comparable efficacy to standard analgesics |

| Antimicrobial | Bacterial assays | Inhibition of bacterial growth observed |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 2-(1-Propionylindoline-5-sulfonamido)acetic acid:

- Case Study on Inflammation : A study involving animal models demonstrated that treatment with the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties.

- Pain Management Study : In a clinical trial assessing pain relief in patients with chronic pain conditions, participants reported significant improvements in pain scores after administration of the compound compared to placebo.

- Antimicrobial Efficacy Assessment : A laboratory study tested the compound against various bacterial strains, revealing notable inhibitory effects, particularly against Gram-positive bacteria.

Research Findings

Recent research has focused on optimizing the synthesis of 2-(1-Propionylindoline-5-sulfonamido)acetic acid and understanding its pharmacokinetics. Key findings include:

- Synthesis Optimization : Improved methods for synthesizing the compound have been developed, enhancing yield and purity.

- Pharmacokinetics : Initial studies suggest favorable absorption characteristics, with a potential for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.